molecular formula C5H9FO2 B8012461 (3R,4R)-3-Fluorooxan-4-ol

(3R,4R)-3-Fluorooxan-4-ol

Cat. No.: B8012461
M. Wt: 120.12 g/mol
InChI Key: MSXRZCAECMOKSR-RFZPGFLSSA-N
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Description

(3R,4R)-3-Fluorooxan-4-ol is a chiral compound with the molecular formula C4H7FO2 It is a fluorinated derivative of oxan-4-ol, characterized by the presence of a fluorine atom at the third position and a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-Fluorooxan-4-ol can be achieved through several methods. One common approach involves the asymmetric 1,3-dipolar cycloaddition reaction. This method uses a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. The reaction proceeds without the need for chromatography, followed by reduction with lithium aluminum hydride and catalytic hydrogenation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the necessary standards for further applications.

Chemical Reactions Analysis

Types of Reactions: (3R,4R)-3-Fluorooxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-4-one, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(3R,4R)-3-Fluorooxan-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R)-3-Fluorooxan-4-ol involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group also plays a crucial role in its chemical behavior, enabling various reactions and interactions.

Comparison with Similar Compounds

  • (3R,4R)-4-Hydroxyoxan-3-ol
  • (3R,4R)-3-Hydroxyoxan-4-ol
  • (3R,4R)-3-Fluorooxan-2-ol

Comparison: (3R,4R)-3-Fluorooxan-4-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to its non-fluorinated analogs. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

(3R,4R)-3-fluorooxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXRZCAECMOKSR-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@@H]1O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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